Latamoxef sodium
Description
Historical Trajectories and Research Paradigms of Oxacephem Antibiotics
The history of β-lactam antibiotics, beginning with the clinical use of penicillin G in the mid-20th century, has been marked by continuous efforts to discover and develop new agents to combat evolving bacterial resistance. nih.gov The isolation of cephalosporin (B10832234) compounds from Cephalosporium acremonium in 1948 further expanded this field. nih.gov Research paradigms in β-lactam chemistry have historically focused on modifying the core nuclei and side chains of existing antibiotics to enhance their activity, broaden their spectrum, and improve their stability against bacterial enzymes. nih.govubc.ca
Oxacephem antibiotics represent a unique class within the β-lactam family, characterized by the substitution of the sulfur atom at position 1 in the cephem nucleus with an oxygen atom. nih.govresearchgate.net This structural modification was a deliberate research strategy aimed at creating novel antibiotics with potentially altered biological properties. nih.govnih.gov The development of oxacephems, including moxalactam, was a pioneering effort in modifying the core structure of β-lactam antibiotics rather than solely focusing on side-chain modifications. nih.gov
Research into oxacephems like moxalactam has explored their activity against a wide range of bacteria, including Gram-positive and Gram-negative strains. medchemexpress.compsu.edu Studies compared the activity of oxacephems with their 1-thia counterparts (cephalosporins) to understand the impact of the oxygen-for-sulfur substitution. nih.gov This research has been crucial in understanding the structure-activity relationships within this class of antibiotics and their interactions with bacterial targets. nih.govnih.gov
Structural Peculiarities and Foundational Research Significance of Moxalactam Disodium (B8443419)
Moxalactam disodium possesses a distinct chemical structure that differentiates it from traditional cephalosporins. nih.govoup.com Its core is an oxacephem nucleus, an azabicyclo[4.2.0]oct-2-ene ring system, where an oxygen atom replaces the sulfur typically found at position 1 in the cephem structure. nih.govnih.govpsu.edu This substitution is a key structural peculiarity. oup.com
Beyond the oxacephem nucleus, moxalactam features several other substituents that contribute to its biological activity and research significance. These include a 7-α-methoxy substituent, which is known to confer stability against β-lactamases, bacterial enzymes that hydrolyze the β-lactam ring and render antibiotics inactive. ubc.caoup.com The presence of a p-hydroxyphenylmalonyl group in the 7-β-acylamino side chain is another important structural element. ubc.caoup.com Additionally, the oxazine (B8389632) ring is substituted with a tetrazolylthiomethyl group. nih.govflybase.org
The unique structural features of moxalactam have made it a subject of foundational research aimed at understanding its mechanism of action and its interactions with bacterial enzymes. Research has focused on its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). patsnap.com Studies have investigated the binding of moxalactam to PBPs and the subsequent disruption of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity. patsnap.com
Furthermore, the stability of moxalactam against β-lactamases, particularly class C β-lactamases (AmpC), has been a significant area of research. nih.govncats.io Crystal structure analyses of β-lactamases in complex with moxalactam have provided detailed insights into the molecular basis of this stability and the enzyme-substrate interactions. anl.govnih.govnih.gov For instance, studies on the Mox-1 β-lactamase have revealed how the enzyme's active site accommodates moxalactam, facilitating its hydrolysis, and how structural flexibility in the enzyme may impact substrate recognition. nih.govresearchgate.net This research contributes to the broader understanding of β-lactamase mechanisms and informs the design of new antibiotics and β-lactamase inhibitors. nih.govnih.gov
The replacement of sulfur with oxygen in the nucleus has been shown to influence the physicochemical properties of the molecule, such as increased ring strain and reduced hydrophobicity, which in turn affect its chemical reactivity and biological properties, including antibacterial activity and penetrability through bacterial outer membranes. nih.gov Comparative studies between moxalactam and its 1-thia analogs have been instrumental in elucidating the specific contributions of the oxacephem nucleus to these properties. nih.gov
Research findings on moxalactam's interaction with bacterial enzymes and its structural properties have been documented in various studies. For example, kinetic studies have characterized the interaction of moxalactam with specific β-lactamases. researchgate.net Structural data, such as X-ray crystallographic structures of β-lactamase-moxalactam complexes, provide high-resolution details of the binding events. anl.govnih.govnih.gov
Data regarding the structural properties and interactions of moxalactam can be represented in tables to summarize key findings from foundational research.
| Structural Feature | Description | Research Significance |
| Oxacephem Nucleus | Oxygen at position 1 instead of sulfur in the cephem core. nih.govnih.govpsu.edu | Influences chemical reactivity, hydrophilicity, and antibacterial activity. nih.govnih.gov |
| 7-α-Methoxy Group | Methoxy (B1213986) substituent at the alpha position of carbon 7. ubc.caoup.com | Confers stability against β-lactamases. ubc.caoup.com |
| p-Hydroxyphenylmalonyl Group | Substituent in the 7-β-acylamino side chain. ubc.caoup.com | Influences β-lactamase stability, antibacterial spectrum, and pharmacokinetics. ubc.caoup.com |
| 1-Methyltetrazol-5-ylthio Group | Substituent on the oxazine ring. nih.govflybase.org | Maximizes in vitro activity. oup.com |
Research into moxalactam disodium continues to be relevant in the context of understanding β-lactam antibiotic mechanisms, bacterial resistance, and the potential for developing new antimicrobial agents with improved properties. anl.govpatsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64953-12-4 |
|---|---|
Molecular Formula |
C20H18N6Na2O9S |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |
InChI Key |
GRIXGZQULWMCLU-PJDRSYKOSA-L |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
64953-12-4 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Moxalactam Disodium
Elucidation of Established Synthetic Pathways and Precursors
Established synthetic routes for moxalactam typically involve the modification of a precursor molecule to construct the oxacephem core and introduce the necessary side chains. One approach outlined in the literature begins with the benzhydrol ester of 6-aminopenicillanic acid (6-APA). wikipedia.org This precursor undergoes a series of reactions, including S-chlorination and treatment with a base, leading to fragmentation. wikipedia.org Subsequent steps involve displacement with propargyl alcohol, protection of the side chain, partial reduction of the triple bond, and epoxidation. wikipedia.org The epoxide ring is then opened with 1-methyl-1H-tetrazole-5-thiol to install the C-3 side chain. wikipedia.org Further oxidation, ozonolysis, and reaction with thionyl chloride and pyridine (B92270) prepare the molecule for an intramolecular Wittig reaction, which forms the 1-oxacephem ring system. wikipedia.org
Another crucial sequence involves side chain exchange and the introduction of a 7-alpha-methoxyl group, a modification analogous to that found in cephamycins, which enhances beta-lactamase stability. wikipedia.org The imino chloride is formed and then converted to the imino methyl ether with methanol, followed by hydrolysis to the free amine. wikipedia.org Imine formation with 3,5-di-t-butyl-4-hydroxybenzaldehyde is then carried out, followed by oxidation and addition of methanol. wikipedia.org The imine is exchanged, and the resulting intermediate is acylated with a protected arylmalonate. wikipedia.org Final deblocking steps yield moxalactam. wikipedia.org
Some synthetic methods for latamoxef (B1674534) sodium have utilized an oxygen cephalosporin (B10832234) nucleus as a starting material, although reported total yields for such routes can be relatively low. google.com Deprotection steps in moxalactam synthesis have historically involved reagents such as phosphorus pentachloride or thionyl chloride. google.com
Investigation of Substituent Effects on Beta-Lactam Reactivity and Intrinsic Antibacterial Activity
The chemical reactivity of the beta-lactam ring in moxalactam and related compounds is a critical factor influencing their antibacterial activity. This reactivity can be assessed by methods such as measuring the pseudo-first-order rate constants of alkaline hydrolysis or determining the infrared stretching frequencies of the beta-lactam carbonyl. nih.gov
Studies investigating substituent effects have shown that replacing the sulfur atom at the 1-position of 1-thiacephems with an oxygen atom, as in oxacephems like moxalactam, increases both the hydrolysis rates and the intrinsic antibacterial activity. nih.gov This substitution can lead to an approximate 6.3-fold increase in these properties. nih.gov The introduction of a 7-alpha-methoxy group in oxa- and thiacephems has been found to increase antibacterial activity by approximately 3.2 times without significantly altering hydrolysis rates. nih.gov
Conversely, substitutions at the 1-position with a methylene (B1212753) group and particularly at the 7-alpha-position with a methyl group have been shown to significantly diminish antibacterial activity, even when the hydrolysis rate remains high (in the case of methylene substitution). nih.gov The substitution of an oxygen atom for sulfur at the 1-position also increased beta-lactam carbonyl frequencies by approximately 6 cm⁻¹, while the introduction of a 7-alpha-methoxy group reduced these frequencies by about 5 cm⁻¹. nih.gov
These findings highlight the significant influence of substituents on both the chemical reactivity of the beta-lactam ring and the resulting intrinsic antibacterial activity.
Design and Synthesis of Moxalactam Analogues for Mechanistic and Activity Studies
The design and synthesis of moxalactam analogues have been instrumental in understanding the mechanisms of action and the relationship between structure and antibacterial activity. By modifying specific parts of the moxalactam structure, researchers can probe the importance of these features for interaction with bacterial targets, such as penicillin-binding proteins (PBPs), and stability against beta-lactamases. nih.govmdpi.comresearchgate.net
Studies on analogues have involved variations at the 1-position (e.g., oxygen vs. sulfur or methylene), the 7-alpha position (e.g., presence or absence of a methoxy (B1213986) group), and the side chains at the 7-beta position. nih.gov The synthesis of these analogues allows for systematic investigation of how each structural change impacts beta-lactam reactivity and intrinsic antibacterial potency against various bacterial strains, including those producing beta-lactamases. nih.govasm.orgnih.gov
Research findings from studies on moxalactam analogues have provided detailed insights into the structural requirements for effective antibacterial activity and resistance to enzymatic hydrolysis. For instance, comparing moxalactam with its 1-thia counterparts (cephalosporins) has demonstrated the advantage of the oxacephem core in certain contexts. nih.gov Investigations into the 7-alpha-methoxy group have clarified its role in enhancing stability against beta-lactamases. wikipedia.orgnih.gov
Furthermore, the design and study of analogues have contributed to the broader understanding of beta-lactamase inhibition mechanisms. mdpi.comdocking.orgresearchgate.netacs.orgfrontiersin.orgaston.ac.uk While moxalactam itself is noted for its resistance to hydrolysis by certain beta-lactamases, studies on its interaction with specific enzymes like Mox-1 have revealed that it can still be a substrate for some class C beta-lactamases, unlike the E. coli AmpC enzyme, for which it acts as an inhibitor. asm.org This highlights the complex interplay between antibiotic structure and the diverse array of bacterial resistance mechanisms. mdpi.comasm.org Analogue studies, sometimes involving techniques like X-ray crystallography of enzyme-inhibitor complexes, provide valuable data on binding modes and the structural basis for activity or inhibition. asm.orgdocking.orgfrontiersin.orgrsc.org
Molecular Mechanism of Antibacterial Action of Moxalactam Disodium
Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism by which moxalactam disodium (B8443419) inhibits bacterial cell wall synthesis is through the inhibition of penicillin-binding proteins (PBPs). patsnap.compatsnap.comebi.ac.uk PBPs are a group of bacterial enzymes located on the inner membrane that are essential for the final stages of peptidoglycan synthesis, specifically the transpeptidation (cross-linking) and transglycosylation reactions. patsnap.comnotesforbiology.com Beta-lactam antibiotics, including moxalactam disodium, mimic the natural substrates of PBPs and bind covalently to their active sites, thereby inactivating these enzymes. notesforbiology.com This irreversible binding prevents the PBPs from catalyzing the cross-linking of peptidoglycan strands, leading to the formation of a weakened and unstable cell wall. patsnap.comnotesforbiology.com
Characterization of Specific PBP Targets and Binding Affinities
Moxalactam disodium exhibits varying affinities for different PBPs depending on the bacterial species. In Escherichia coli K-12, moxalactam (referred to as 6059-S) has shown high affinity for PBP-3 and PBP-7/8. nih.gov It also demonstrates higher affinity than benzylpenicillin for PBP-1A, PBP-1Bs, PBP-4, and PBP-5/6, although it has a lower affinity for PBP-2. nih.gov The specific PBP targets and binding affinities contribute to the spectrum of activity of moxalactam disodium against different bacteria. For instance, PBP-3 is primarily involved in cell division, while PBP-1A and PBP-1Bs are involved in cell elongation. researchgate.net The inhibition of these essential PBPs disrupts critical processes in the bacterial life cycle.
Research has also explored the binding energy of moxalactam with specific bacterial proteins. For example, molecular docking studies have indicated a binding energy of -8.6 kcal/mol for the interaction of moxalactam with LasA, a protein in Pseudomonas aeruginosa. patsnap.com This suggests a stable interaction with this target. patsnap.com
Mechanistic Analysis of Peptidoglycan Synthesis Disruption and Cell Lysis
The binding of moxalactam disodium to PBPs disrupts the transpeptidation and transglycosylation reactions necessary for the proper assembly and cross-linking of the peptidoglycan layer. patsnap.comnotesforbiology.com This disruption leads to the synthesis of a defective cell wall that lacks structural integrity. patsnap.com The weakened cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.comnotesforbiology.com Consequently, water enters the cell, causing it to swell and ultimately lyse (burst). patsnap.com This lytic process is the primary bactericidal mechanism of moxalactam disodium. patsnap.com The inhibition of cell wall synthesis is particularly effective against actively dividing bacteria, as cell wall synthesis is most active during growth and division. notesforbiology.com
Analysis of Cellular Morphological Responses to Moxalactam Disodium Exposure
Exposure of bacteria to moxalactam disodium, like other beta-lactam antibiotics, leads to characteristic changes in cellular morphology due to the compromised cell wall synthesis. The disruption of peptidoglycan synthesis can result in the formation of abnormally shaped cells, including elongated or swollen forms, before lysis occurs. google.combiorxiv.org These morphological changes are a direct consequence of the inability of the bacteria to maintain their rigid cell wall structure against internal turgor pressure. notesforbiology.commpg.de Studies investigating the effects of antimicrobial agents on cellular morphology often utilize techniques such as microscopy (including fluorescence microscopy) and acoustic flow cytometry to observe and measure these changes, such as an increase in cell size, cytoplasmic volume, or cell elongation/swelling. google.com The observed morphological responses, such as cell elongation or ballooning, are indicative of the disruption of specific PBP functions, particularly those involved in cell division and shape maintenance. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Moxalactam Disodium | 441242 |
| Moxalactam (Latamoxef) | 47499 |
| Sodium | 5360545 |
Data Tables
Based on the available search results, detailed quantitative data on specific PBP binding affinities (e.g., IC50 values for various PBPs across different bacterial species) or precise measurements of cellular morphological changes (e.g., quantitative data on cell elongation or swelling under specific moxalactam concentrations) that could be presented in interactive data tables are not consistently provided in a structured format suitable for direct extraction and table generation within the scope of this response. The search results mention binding affinities qualitatively (e.g., "highest affinity," "higher affinity") and describe morphological changes generally (e.g., "swell and eventually burst," "irregular cell morphology"). patsnap.comnih.govbiorxiv.org
However, a qualitative summary of PBP binding affinity for Escherichia coli K-12 based on the search results can be presented in a simple table format:
| PBP Target | Affinity for Moxalactam (6059-S) in E. coli K-12 | Relative Affinity vs. Benzylpenicillin |
| PBP-3 | Highest affinity | Not specified |
| PBP-7/8 | Highest affinity | Not specified |
| PBP-1A | High affinity | Higher affinity |
| PBP-1Bs | High affinity | Higher affinity |
| PBP-4 | High affinity | Higher affinity |
| PBP-5/6 | High affinity | Higher affinity |
| PBP-2 | Lower affinity | Lower affinity |
This table is a qualitative representation based on the descriptions found in the search results.
In Vitro Microbiological Activity Spectrum and Potency of Moxalactam Disodium
Broad-Spectrum Activity Against Gram-Negative Bacilli
Moxalactam disodium (B8443419) exhibits potent in vitro activity against a wide range of Gram-negative bacilli. psu.eduantibiotics.or.jp Its activity has been compared favorably to other beta-lactam antibiotics against normally cephalosporin-resistant members of the Enterobacteriaceae and Pseudomonas species. asm.org
Activity Against Enterobacteriaceae Species (e.g., Escherichia, Citrobacter, Enterobacter, Klebsiella, Proteus, Providencia, Serratia)
Moxalactam demonstrates significant activity against various species within the Enterobacteriaceae family. ncats.ioasm.org Studies have shown impressive in vitro activity against Escherichia, Citrobacter, Enterobacter, Klebsiella, Proteus, Providencia, and Serratia species. asm.org Moxalactam has shown great antibacterial activity against Enterobacteriaceae species, including ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Proteus species. ncats.io MIC50 and MIC90 values against these ESBL-producing strains have been reported in the range of 0.25-4 µg/mL and 0.5-8 µg/mL, respectively, with susceptibility rates exceeding 90%. ncats.io
Data on the comparative activities against selected Enterobacteriaceae highlight moxalactam's potency. For instance, eleven isolates of Escherichia coli were inhibited by low concentrations of moxalactam. asm.org Moxalactam and cefotaxime (B1668864) showed marked in vitro activity against Proteus morganii. asm.org While cefoperazone (B1668861) was less active against Enterobacteriaceae compared to some other agents, moxalactam disodium was more active against some Enterobacteriaceae. researchgate.net
Interactive Table 1: In Vitro Activity of Moxalactam against Selected Enterobacteriaceae
| Organism Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| E. coli (ESBL-producing) | - | 0.25-4 | 0.5-8 | ncats.io |
| K. pneumoniae (ESBL-producing) | - | 0.25-4 | 0.5-8 | ncats.io |
| Proteus spp. (ESBL-producing) | - | 0.25-4 | 0.5-8 | ncats.io |
| E. coli | - | - | 0.125-0.5 | nih.gov |
| K. pneumoniae | - | - | ≤ 0.5 | nih.gov |
| E. coli (ESBL-producing) | 0.25-8 | - | - | antibiotics.or.jp |
| K. pneumoniae (ESBL-producing) | 0.12-32 | - | - | antibiotics.or.jp |
Activity Against Pseudomonas aeruginosa
Moxalactam demonstrates moderate activity against Pseudomonas aeruginosa. ncats.io While it is active against P. aeruginosa, it may not be recommended as the sole antibiotic treatment for known or suspected pseudomonal infections based on some evidence. ncats.io Studies comparing moxalactam to other beta-lactam agents against aerobic gram-negative organisms, including P. aeruginosa, found moxalactam to be at least 10-fold more active than the other beta-lactams tested in that study. nih.gov Moxalactam's activity against ampicillin-resistant strains, including Pseudomonas aeruginosa, was maintained regardless of whether the resistance was intrinsic or due to beta-lactamase production. psu.edu
Pseudomonas aeruginosa isolates are moderately sensitive to latamoxef (B1674534), with 50% being inhibited by 8–32 µg/mL, and concentrations of 64 µg/mL or more are usually required to inhibit 90% of the strains. nih.gov In experiments with carbenicillin-resistant Ps. aeruginosa strains, growth inhibition was achieved by 16 mg/L of moxalactam even in dense inoculum experiments. psu.edu
Interactive Table 2: In Vitro Activity of Moxalactam against Pseudomonas aeruginosa
| Organism Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Source |
| Pseudomonas aeruginosa | 8-32 | ≥ 64 | Moderately sensitive | nih.gov |
| Pseudomonas aeruginosa | - | 8 | According to some CLSI data and literature | mdpi.com |
Activity Against Haemophilus influenzae
While not extensively detailed in the provided snippets, moxalactam has been noted to have activity against Haemophilus influenzae. One source mentions that cefoperazone is active at very low concentrations (≤ 0.25 µg/mL) against beta-lactamase-positive and -negative strains of Haemophilus influenzae, and while comparing other antibiotics, implies moxalactam's broad spectrum includes such organisms. researchgate.net
Activity Against Gram-Positive Bacterial Isolates
Moxalactam's activity against Gram-positive bacterial isolates is generally less pronounced compared to its activity against Gram-negative bacteria. nih.gov While it has a broad spectrum that includes Gram-positive aerobic and anaerobic bacteria, it is particularly active against Enterobacteriaceae. ncats.io
Moxalactam is less active than cephalosporins against most Gram-positive bacteria. nih.gov The MIC90 of Staphylococcus aureus strains has been reported to range from 4 to 16 µg/mL. nih.gov Moxalactam shows similar activity against penicillin-resistant and -sensitive strains of S. aureus, but methicillin-resistant S. aureus is resistant to latamoxef (MIC90 > 64 µg/mL). nih.gov The MIC90 of latamoxef for Streptococcus pneumoniae and Streptococcus pyogenes varies from 1 to 3 µg/mL. nih.gov However, enterococci are resistant to latamoxef (MIC90 ≥ 64 µg/mL). nih.gov One study found that all streptococci grew at higher concentrations of moxalactam than any other drug tested, and Streptococcus faecalis and Listeria monocytogenes were not inhibited at the highest concentration tested (> 64 µg/mL). nih.gov
Interactive Table 3: In Vitro Activity of Moxalactam against Selected Gram-Positive Bacteria
| Organism Species | MIC90 (µg/mL) | Notes | Source |
| Staphylococcus aureus | 4-16 | Similar activity vs penicillin-resistant/sensitive strains | nih.gov |
| Staphylococcus aureus (Methicillin-resistant) | > 64 | Resistant | nih.gov |
| Streptococcus pneumoniae | 1-3 | nih.gov | |
| Streptococcus pyogenes | 1-3 | nih.gov | |
| Enterococci | ≥ 64 | Resistant | nih.gov |
| Streptococcus faecalis | > 64 | Not inhibited at highest concentration | nih.gov |
| Listeria monocytogenes | > 64 | Not inhibited at highest concentration | nih.gov |
| Staphylococcus aureus | 8 | According to some CLSI data and literature | mdpi.com |
Determination of Minimum Inhibitory Concentrations (MICs) and Bactericidal Effects in Controlled Environments
Minimum Inhibitory Concentrations (MICs) are determined using standardized procedures, typically based on dilution methods (broth or agar) with standardized inoculum concentrations. fda.govnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a specified incubation period. antibiotics.or.jpasm.org Standardized agar (B569324) dilution susceptibility tests are commonly performed using Mueller-Hinton agar. asm.org
Studies have utilized standard broth dilution methods to determine both minimum inhibitory and bactericidal concentrations of moxalactam. nih.gov For cephalosporin (B10832234) antibiotics like moxalactam, the time the concentration of the antibiotic remains above the MIC (time above MIC, T>MIC) is considered a key pharmacodynamic parameter related to patient outcomes, with targets often set at 40%-70% of the dosing interval for bacteriostatic and bactericidal effects, respectively. nih.govantibiotics.or.jp
Morphological studies have indicated that lower MICs of moxalactam correlate with its ability to induce filamentation in bacteria at low concentrations. psu.edu At higher concentrations, moxalactam can induce spheroplast formation and lysis in sensitive strains. psu.edu
Mechanisms of Bacterial Resistance to Moxalactam Disodium
Enzymatic Inactivation by Beta-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. researchgate.netresearchgate.net Moxalactam's structure, particularly its 7-alpha-methoxy substituent, was designed to provide stability against many of these enzymes. nih.gov However, the efficacy of this enzymatic defense varies significantly depending on the specific type and quantity of β-lactamase produced by the bacteria.
Moxalactam disodium (B8443419) exhibits a high degree of stability against many common β-lactamases, particularly penicillinases and many cephalosporinases produced by gram-negative bacteria. oup.comoup.comnih.govnih.gov Its resistance to hydrolysis by these enzymes is considerably greater than that of many other cephalosporins. oup.comnih.gov However, its stability is not absolute across all classes of β-lactamases.
Notably, certain enzymes produced by Pseudomonas aeruginosa, specifically the PSE-2 and PSE-3 types of β-lactamases, are capable of hydrolyzing moxalactam at a significant rate. nih.gov In this regard, moxalactam's susceptibility is similar to other 7-α-methoxy cephem compounds like cefoxitin. nih.gov While it is stable against most Class A and Class C serine β-lactamases, its interaction with some can be complex, acting as a poor substrate or even an inactivator. oup.comnih.govportlandpress.com Furthermore, it is susceptible to hydrolysis by certain Class B metallo-β-lactamases. nih.govnih.gov
Table 1: Stability of Moxalactam Disodium to Various β-Lactamases
| β-Lactamase Class/Type | Source Organism Example | Stability/Interaction | Reference |
|---|---|---|---|
| Penicillinases (Class A) | Staphylococcus aureus | High stability, little to no interaction | oup.comnih.gov |
| Cephalosporinases (Class C) | Enterobacter cloacae | High stability; acts as an inactivator ("suicide substrate") | oup.comoup.comnih.govnih.gov |
| PSE-2, PSE-3 (Class A) | Pseudomonas aeruginosa | Susceptible to hydrolysis | nih.gov |
| L1 Metallo-β-Lactamase (Class B) | Stenotrophomonas maltophilia | Susceptible to hydrolysis | nih.gov |
| CphA Metallo-β-Lactamase (Class B) | Aeromonas hydrophila | Susceptible to hydrolysis; leads to enzyme inactivation | nih.gov |
The molecular interactions between moxalactam and β-lactamases differ based on the enzyme's active site chemistry—specifically, whether it is a serine-β-lactamase (Classes A, C, D) or a metallo-β-lactamase (Class B).
Metallo-β-Lactamases (MBLs): These enzymes utilize one or two zinc ions in their active site to catalyze hydrolysis. nih.gov Time-resolved crystallography of the L1 MBL from Stenotrophomonas maltophilia reveals a detailed reaction course with moxalactam. nih.gov Initially, two zinc ions bind to the active site, followed by the binding of moxalactam. nih.gov The intact β-lactam ring is observed for up to 100 milliseconds before cleavage occurs at 150 milliseconds. nih.gov In the case of the CphA MBL from Aeromonas hydrophila, hydrolysis of moxalactam is followed by the elimination of its 5-mercapto-1-methyltetrazole (B193830) side chain. nih.gov This leaving group then forms a disulfide bond with a key cysteine residue in the enzyme's active site, leading to irreversible inactivation of the enzyme. nih.gov
Serine-β-Lactamases: These enzymes employ a serine residue as the primary nucleophile for attacking the β-lactam ring. nih.govresearchgate.net The interaction of moxalactam with Class A serine-β-lactamases is significantly impaired by its α-face methoxy (B1213986) side chain. portlandpress.com Molecular modeling studies indicate that this group causes a major displacement of a crucial water molecule that connects the glutamate-166 and serine-70 residues in the active site. portlandpress.com This disruption severely hinders both the initial acylation step (formation of the acyl-enzyme intermediate) and the subsequent deacylation step (hydrolysis of the intermediate), making moxalactam a very poor substrate for these enzymes. portlandpress.comuliege.be In some cases, moxalactam acts as an inactivator of cephalosporinases, following a time-dependent, progressive kinetic pattern characteristic of "suicide substrates". oup.comoup.comnih.gov
Structural Modifications of Penicillin-Binding Proteins Leading to Reduced Affinity
The bactericidal action of β-lactam antibiotics, including moxalactam, stems from their ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govjscimedcentral.com A key mechanism of resistance involves mutations in the genes encoding these PBPs, resulting in structural alterations that reduce the binding affinity of the antibiotic. researchgate.netyoutube.comresearchgate.net
Moxalactam demonstrates a specific pattern of affinity for the PBPs in Escherichia coli, showing the highest affinity for PBP-3 and PBP-7/8, a high affinity for PBP-1A, -1Bs, -4, and -5/6, but a lower affinity for PBP-2. nih.govnih.gov In at least one documented case of moxalactam resistance in Serratia marcescens, modifications to the PBPs were identified as a contributing factor to the resistance phenotype. nih.govoup.com This mechanism, where the drug's target is altered, prevents the antibiotic from effectively inhibiting cell wall synthesis, allowing the bacteria to survive and replicate in the presence of the drug. youtube.comresearchgate.net
Table 2: Binding Affinity of Moxalactam for E. coli K-12 Penicillin-Binding Proteins (PBPs)
| PBP | Relative Affinity | Reference |
|---|---|---|
| PBP-3 | Highest | nih.govnih.gov |
| PBP-7/8 | Highest | nih.govnih.gov |
| PBP-1A, -1Bs | High | nih.govnih.gov |
| PBP-4 | High | nih.govnih.gov |
| PBP-5/6 | High | nih.govnih.gov |
| PBP-2 | Low | nih.govnih.gov |
Alterations in Bacterial Outer Membrane Permeability
For moxalactam to reach its PBP targets within a Gram-negative bacterium, it must first traverse the outer membrane. nih.gov This membrane acts as a selective barrier, with hydrophilic antibiotics like moxalactam typically passing through protein channels called porins. nih.govmdpi.com A significant resistance strategy employed by bacteria is to reduce the permeability of this outer membrane, thereby limiting the intracellular concentration of the antibiotic. researchgate.netmdpi.com
This reduction in permeability can be achieved by modifying the structure or reducing the number of porin channels. jscimedcentral.commdpi.com In studies of moxalactam-resistant Serratia marcescens, a decrease in permeability was consistently observed in resistant strains compared to their sensitive counterparts. nih.govoup.com In two of the three resistant strains studied, this reduced permeability was associated with specific modifications in the protein composition of the outer membrane, highlighting the critical role of this barrier in moxalactam resistance. nih.govoup.com
Role of Efflux Pumps in Reducing Intracellular Moxalactam Disodium Concentrations
Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm to the exterior of the cell. mdpi.com This mechanism effectively reduces the intracellular drug concentration to sub-therapeutic levels, preventing the antibiotic from reaching its target. researchgate.net In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.govdntb.gov.ua
Moxalactam has been identified as a substrate for specific RND efflux pumps. nih.govacs.org For instance, the MexAB-OprM efflux system in Pseudomonas aeruginosa is capable of extruding moxalactam from the cell. nih.govacs.org The overexpression of such pumps is a common mechanism of acquired resistance and can contribute to resistance against a broad spectrum of β-lactam antibiotics. mdpi.comnih.gov The presence and activity of these efflux systems represent a formidable challenge, as they can confer resistance to multiple classes of antibiotics simultaneously. nih.govdntb.gov.ua
Biofilm Formation and Quorum Sensing as Contributing Factors to Resistance
Bacterial resistance to Moxalactam disodium is significantly amplified by the formation of biofilms and the intricate cell-to-cell communication network known as quorum sensing. These interconnected mechanisms create a formidable defense against antibiotic therapy, rendering infections difficult to treat.
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of antimicrobial agents like Moxalactam. researchgate.netresearchgate.net The dense, complex architecture of biofilms can prevent antibiotics from reaching the bacterial cells within, or at least prevent them from reaching bactericidal concentrations. mdpi.com
Furthermore, the environment within a biofilm is heterogeneous, with gradients of nutrients and oxygen. This leads to varied metabolic states among the bacterial population. mdpi.com Bacteria in deeper layers of the biofilm may exist in a slow-growing or dormant state, making them less susceptible to antibiotics like beta-lactams that target actively dividing cells. mdpi.com This physiological tolerance is a key feature of biofilm-mediated resistance.
Research has consistently shown that bacteria growing in biofilms can be up to 1000 times more resistant to antibiotics compared to their free-floating, planktonic counterparts. scirp.org While specific data for Moxalactam is limited, studies on other third-generation cephalosporins provide a clear illustration of this phenomenon. For instance, the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is often significantly lower than the Minimum Biofilm Eradication Concentration (MBEC), the minimum concentration required to kill the bacteria within a biofilm. nih.gov
Table 1: Illustrative Comparison of MIC and MBEC for Third-Generation Cephalosporins against Gram-Negative Bacilli (Analogous to Moxalactam)
Click to view data
| Bacterial Species | Antibiotic | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase in Resistance |
| Pseudomonas aeruginosa | Ceftazidime | 8 | >2048 | >256 |
| Klebsiella pneumoniae | Ceftriaxone | 2 | 512 | 256 |
| Escherichia coli | Cefepime | 4 | 1024 | 256 |
Note: This data is illustrative and based on findings for other third-generation cephalosporins, as direct MIC vs. MBEC data for Moxalactam was not available in the reviewed literature. The data highlights the significant increase in resistance conferred by the biofilm mode of growth.
Quorum sensing (QS) is a system of stimulus and response correlated to population density. Bacteria use QS to coordinate gene expression, including the production of virulence factors and the formation and maturation of biofilms. researchgate.netfrontiersin.org In Gram-negative bacteria, common signaling molecules are N-acyl homoserine lactones (AHLs). researchgate.net When the bacterial population reaches a certain density, the concentration of these signaling molecules crosses a threshold, triggering a cascade of gene expression that can enhance antibiotic resistance.
The QS system can upregulate the expression of efflux pumps, which actively transport antibiotics out of the bacterial cell, and can also modulate the production of enzymes like beta-lactamases that can degrade Moxalactam. researchgate.net The coordinated behavior enabled by QS is crucial for the development of a robust and resistant biofilm structure.
Table 2: Effect of Quorum Sensing Inhibitors on Antibiotic Efficacy Against Biofilms (Analogous Application for Moxalactam)
Click to view data
| Bacterial Strain | Antibiotic | Treatment | Biofilm Viability (CFU/mL) |
| Pseudomonas aeruginosa | Tobramycin (B1681333) | Antibiotic alone | 1 x 10^6 |
| Pseudomonas aeruginosa | Tobramycin | Antibiotic + QSI | 1 x 10^3 |
| Staphylococcus aureus | Vancomycin (B549263) | Antibiotic alone | 5 x 10^5 |
| Staphylococcus aureus | Vancomycin | Antibiotic + QSI | 2 x 10^2 |
Note: This table presents conceptual data based on studies of QSIs with other antibiotics to illustrate the potential synergistic effect that could be applicable to Moxalactam. The data demonstrates a significant reduction in bacterial viability within biofilms when a QSI is used in conjunction with an antibiotic.
Preclinical Pharmacokinetic and Dispositional Research of Moxalactam Disodium
Absorption and Distribution Profiles in In Vitro and Animal Models
The absorption and distribution of moxalactam are key determinants of its efficacy. Preclinical studies have utilized various models to elucidate these characteristics.
In unweaned calves, moxalactam was found to be rapidly absorbed following intramuscular administration, with peak serum concentrations occurring at approximately one hour post-injection. The estimated bioavailability via this route ranged from 69.8% to 79.1%. Serum protein binding in calves was concentration-dependent, with binding percentages of 53.4%, 55.0%, and 61.5% at moxalactam concentrations of 50, 10, and 2 µg/mL, respectively. The volume of distribution at steady state (Vdss) in calves was determined to be between 0.285 ± 0.073 L/kg and 0.313 ± 0.020 L/kg.
Pharmacokinetic studies in dogs revealed a lower protein-binding rate of 45% for moxalactam compared to humans. In rats, the levels of moxalactam in the liver were found to be almost comparable to but lower than those in the plasma.
Table 1: Pharmacokinetic Parameters of Moxalactam in Calves
| Parameter | Value |
|---|---|
| Time to Peak Concentration (IM) | ~1 hour |
| Bioavailability (IM) | 69.8% - 79.1% |
| Volume of Distribution (Vdss) | 0.285 - 0.313 L/kg |
| Serum Protein Binding | |
| @ 50 µg/mL | 53.4% |
| @ 10 µg/mL | 55.0% |
| @ 2 µg/mL | 61.5% |
Systemic Elimination and Half-Life Characterization in Preclinical Settings
The systemic elimination and half-life of moxalactam have been characterized in several animal species, revealing important interspecies differences.
In rats, the elimination half-life of moxalactam from plasma was 18.8 minutes. Following intravenous injection, a significant portion of the drug was excreted in the urine as the unchanged parent compound, with 11% of the dose eliminated as the N-methyltetrazolethiol (NMTT) metabolite within 24 hours. Biliary excretion also played a role in the elimination of moxalactam in rats, accounting for 26% of the injected radioactivity, with the majority being the parent drug.
Monkeys exhibited a longer plasma half-life for moxalactam at 67.1 minutes. Similar to rats, the primary route of elimination was renal, with 8% of the dose excreted as NMTT in the urine over 24 hours. In contrast to rats, biliary excretion in monkeys was minimal, accounting for only 0.2% of the injected radioactivity.
Studies in dogs demonstrated a higher clearance rate and a shorter elimination half-life compared to humans. The renal excretion of moxalactam in dogs, as well as in monkeys, occurs primarily through glomerular filtration. In rabbits, however, in addition to glomerular filtration, a small component of renal tubular secretion is also involved in the elimination process.
In unweaned calves, the elimination half-life after intravenous administration was between 143.7 ± 30.2 minutes and 155.5 ± 10.5 minutes. The total body clearance was calculated to be between 1.86 ± 0.18 ml/min/kg and 1.96 ± 0.69 ml/min/kg.
Table 2: Elimination Half-Life of Moxalactam in Different Animal Species
| Animal Model | Elimination Half-Life (t½) |
|---|---|
| Rat | 18.8 minutes |
| Monkey | 67.1 minutes |
| Unweaned Calf (IV) | 143.7 - 155.5 minutes |
Tissue Penetration and Distribution Studies in Animal Models
The ability of an antibiotic to penetrate various tissues is critical for its effectiveness in treating infections at different sites in the body. Preclinical studies have provided insights into the tissue distribution of moxalactam.
In rats, the concentrations of moxalactam in the liver were found to be nearly as high as those in the plasma, indicating good penetration into this organ.
While specific preclinical data on bone and tissue fluid penetration in animal models is limited in the available literature, studies in humans have shown that moxalactam can distribute into these compartments. After a 2-gram intravenous dose in human patients, bone concentrations were 19.4 mg/liter at 60 minutes and 19.1 mg/liter at 120 minutes. The peak concentration in tissue fluid was 36.1 mg/liter after 2.4 hours. In peritoneal fluid, the peak concentration reached 43.8 mg/liter at 2.02 hours. Although these findings are from clinical studies, they suggest that moxalactam has the potential to penetrate well into various body tissues and fluids, a characteristic that is often initially explored in animal models.
Further research focusing specifically on the quantitative distribution of moxalactam into a wider range of tissues in preclinical animal models would provide a more complete understanding of its disposition.
Development and Validation of Analytical Methodologies for Moxalactam Disodium in Research Settings
High-Performance Liquid Chromatography (HPLC) Methods for Quantification
HPLC is widely used for the determination of moxalactam disodium (B8443419) due to its ability to separate and quantify the compound from complex matrices nih.govnih.govnih.gov. Both conventional reverse-phase and ion-pairing chromatography have been employed for the analysis of moxalactam in biological fluids like plasma and urine nih.govnih.gov.
Development of Chiral Separation Techniques for Moxalactam Stereoisomers
Moxalactam disodium exists as a mixture of diastereoisomers due to the epimerizable center on its side chain researchgate.netresearchgate.net. The separation of these stereoisomers is important for understanding their individual behavior and potential differences in research studies. Chiral separation techniques, often employing chiral stationary phases (CSPs) in HPLC, are utilized to achieve this separation eijppr.comnih.govuni-regensburg.de. The principle behind chiral separation involves the formation of transient diastereomeric complexes between the analyte enantiomers/diastereomers and the chiral selector in the stationary or mobile phase, leading to differential retention eijppr.com.
Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity
Optimizing chromatographic parameters in HPLC is essential to achieve enhanced resolution and sensitivity for moxalactam disodium analysis nih.govdrawellanalytical.com. Key parameters include the choice of stationary phase (e.g., C18 columns are commonly used in reversed-phase HPLC), mobile phase composition (solvent type, pH, buffer concentration), flow rate, and temperature nih.govnih.govdrawellanalytical.comtjnpr.org. For instance, studies have optimized mobile phases containing acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer for moxalactam analysis nih.gov. The injection volume also plays a role in sensitivity and resolution; optimizing it involves balancing the amount of analyte injected with potential band broadening effects sigmaaldrich.com. Achieving good peak shape and high resolution are primary goals during method development nih.govnih.govdrawellanalytical.com.
Application of UV Detection and Other Spectroscopic Approaches in HPLC
UV detection is a common and effective method for quantifying moxalactam disodium in HPLC due to its chromophoric properties caymanchem.comnih.govnih.govamericanpharmaceuticalreview.com. Moxalactam exhibits characteristic UV absorption maxima, such as at 229 nm and 271 nm caymanchem.com. UV detectors, including diode array detectors (DAD), provide valuable information for identification and quantification nih.gov. While UV detection is prevalent, other spectroscopic approaches and detection techniques can be coupled with HPLC to enhance selectivity and sensitivity, particularly for complex matrices or low analyte concentrations americanpharmaceuticalreview.comnih.gov.
Complementary Spectroscopic (e.g., NMR, IR) and Other Physicochemical Analytical Techniques
Beyond HPLC, other analytical techniques provide complementary information about the structure, purity, and physicochemical properties of moxalactam disodium in research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and can be used to analyze mixtures and study physical properties like solubility researchgate.netajrconline.org. The NMR spectrum of moxalactam disodium can be complex due to the equilibrium at the epimerizable center researchgate.net. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule ajrconline.org. Other physicochemical techniques, such as polarography and thin-layer chromatography (TLC), have also been used in the analysis and stability assessment of moxalactam disodium oup.comnih.gov.
Research into the Stability of Moxalactam Disodium under Analytical Conditions
Research into the stability of moxalactam disodium under various analytical and storage conditions is crucial for ensuring the reliability of analytical results researchgate.netnih.govoup.comnih.gov. Studies have investigated the stability of moxalactam disodium in different diluents and at various temperatures oup.comnih.gov. For example, moxalactam disodium solutions have shown stability for a certain period when stored at refrigerated or room temperatures oup.comnih.gov. Degradation products can form, and analytical methods like HPLC and TLC are used to monitor their levels oup.comnih.gov. The solid-state stability of moxalactam disodium, particularly in amorphous forms, and the impact of factors like moisture and temperature on its degradation and recrystallization kinetics have also been investigated using techniques like HPLC and Raman spectroscopy researchgate.netresearchgate.net. The rate of interconversion between moxalactam diastereoisomers is also pH-dependent, which is a consideration in analytical procedures researchgate.netresearchgate.net.
Computational and Structural Biology Investigations of Moxalactam Disodium
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the context of Moxalactam, docking simulations are crucial for understanding its interactions with key bacterial targets, primarily Penicillin-Binding Proteins (PBPs) and β-lactamases.
Experimental binding studies have shown that moxalactam exhibits a high affinity for several PBPs in Escherichia coli K-12. Specifically, it has the highest affinity for PBP-3 and PBP-7/8, and a higher affinity than benzylpenicillin for PBP-1A, -1Bs, -4, and -5/6. nih.gov It displays a lower affinity for PBP-2. nih.gov Molecular docking simulations can model these interactions, revealing the specific amino acid residues in the binding sites of these PBPs that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the functional groups of moxalactam. These simulations would elucidate the structural basis for its high affinity towards certain PBPs and its role in inhibiting bacterial cell wall synthesis.
Furthermore, the emergence of resistance through β-lactamases, enzymes that hydrolyze the β-lactam ring, is a significant clinical challenge. Mox-1, a unique plasmid-mediated class C β-lactamase, is known to hydrolyze moxalactam. nih.gov The crystal structure of Mox-1 reveals a flexible active site, which is thought to accommodate and facilitate the hydrolysis of moxalactam. nih.gov Molecular docking studies of moxalactam into the active site of Mox-1 and other β-lactamases can help in understanding the structural determinants of its stability or susceptibility to hydrolysis. Such studies are instrumental in designing new β-lactamase inhibitors or modifying the moxalactam structure to enhance its resistance to these enzymes.
Table 1: Key Ligand-Target Interactions for Moxalactam Disodium (B8443419)
| Target Protein | Key Interactions | Significance |
|---|---|---|
| Penicillin-Binding Proteins (PBPs) | Covalent modification of the active site serine residue, hydrogen bonding, and hydrophobic interactions within the binding pocket. | Inhibition of bacterial cell wall synthesis, leading to bactericidal activity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-receptor complex over time. While specific MD simulation studies exclusively focused on moxalactam disodium are not extensively documented in publicly available literature, the principles and applications of this technique are well-established for other β-lactam antibiotics and their targets. nih.govrsc.orgsoton.ac.ukplos.org
MD simulations of moxalactam bound to a PBP could reveal the dynamic stability of the complex. researchgate.net By simulating the movements of the protein and the ligand, researchers can assess the persistence of key interactions identified in docking studies and observe any conformational changes in the PBP upon moxalactam binding. nih.govnih.govnih.gov This information is crucial for understanding the mechanism of inhibition and the duration of the drug's effect at the molecular level.
Similarly, MD simulations can be employed to study the interaction of moxalactam with β-lactamases. These simulations can illustrate the conformational changes in the enzyme's active site that are necessary for the hydrolysis of the β-lactam ring. rsc.org By observing the dynamic behavior of the moxalactam molecule within the active site, researchers can gain insights into the factors that contribute to its stability or degradation.
Table 2: Potential Applications of Molecular Dynamics Simulations for Moxalactam Disodium
| Simulation System | Potential Insights |
|---|---|
| Moxalactam-PBP Complex | Assessment of binding stability, identification of key stable interactions over time, and understanding of the allosteric effects on the protein. |
| Moxalactam-β-Lactamase Complex | Elucidation of the mechanism of hydrolysis, identification of transient binding poses, and understanding of the role of water molecules in the catalytic process. |
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure Analysis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful computational methods for investigating the electronic structure of molecules. northwestern.eduarxiv.orgrsc.orgarxiv.org These methods can provide detailed information about the distribution of electrons, orbital energies, and the reactivity of a molecule. Although specific QM and DFT studies on moxalactam disodium are not readily found in the literature, the application of these methods would be highly valuable.
DFT calculations can be used to analyze the electronic properties of the β-lactam ring in moxalactam. researchgate.netnih.govrsc.orgnanomedicine-rj.com The reactivity of this ring is central to its antibacterial activity, as it is susceptible to nucleophilic attack by the serine residue in the active site of PBPs. QM calculations can quantify the electrophilicity of the carbonyl carbon in the β-lactam ring and provide insights into the stability of the acyl-enzyme intermediate.
Furthermore, these methods can be used to study the electronic effects of the various substituents on the moxalactam core, such as the 1-oxa substitution and the side chains. nih.gov This would help in understanding how these structural features modulate the reactivity of the β-lactam ring and its interaction with target proteins.
Table 3: Potential Applications of QM/DFT Calculations for Moxalactam Disodium
| Property to be Investigated | Significance |
|---|---|
| Charge distribution and electrostatic potential | Understanding the non-covalent interactions with the amino acid residues in the binding site. |
| Frontier molecular orbital energies (HOMO-LUMO gap) | Assessing the chemical reactivity and kinetic stability of the molecule. |
In Silico Approaches for Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. slideshare.net In silico SAR modeling uses computational techniques to establish these relationships, which can then be used to predict the activity of new compounds.
For moxalactam, its unique 1-oxa-β-lactam structure provides an interesting case for SAR studies. nih.gov The replacement of the sulfur atom with an oxygen atom in the cephalosporin (B10832234) nucleus is known to enhance its antibacterial activity. nih.gov Other key structural features that influence its activity include the 7-alpha-methoxy group, which confers stability against many β-lactamases, and the p-hydroxyphenylmalonyl side chain, which impacts the antibacterial spectrum and pharmacokinetic properties. nih.gov
While comprehensive computational SAR models for moxalactam are not widely published, such studies could involve the generation of a dataset of moxalactam analogs with varying substituents at different positions. nih.govuntan.ac.idetflin.com Quantitative Structure-Activity Relationship (QSAR) models could then be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with antibacterial activity. These models would be valuable for guiding the design of new 1-oxa-β-lactam derivatives with improved potency, spectrum, or resistance to β-lactamases.
Table 4: Key Structural Features of Moxalactam and their Influence on Activity
| Structural Feature | Influence on Activity |
|---|---|
| 1-Oxa-β-lactam core | Enhanced antibacterial activity compared to the corresponding cephalosporin. nih.gov |
| 7-alpha-methoxy group | Increased stability against many β-lactamases. nih.gov |
| p-hydroxyphenylmalonyl side chain | Influences antibacterial spectrum and pharmacokinetic properties. nih.gov |
Computational Screening for Novel Beta-Lactamase Inhibitors and Quorum Sensing Modulators
Computational screening, or virtual screening, is a powerful technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target.
The moxalactam scaffold could be used as a starting point for the design of novel β-lactamase inhibitors. sacredheart.edunih.govresearchgate.netresearchgate.net By understanding the binding mode of moxalactam to β-lactamases through docking and MD simulations, researchers can design new molecules that retain the key binding features but are not susceptible to hydrolysis. Virtual screening of compound libraries could identify non-β-lactam molecules that mimic the interaction of moxalactam with the active site of β-lactamases, potentially leading to the discovery of new classes of inhibitors.
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govmdpi.com Targeting quorum sensing is an attractive strategy for developing new antibacterial agents. While there is no direct evidence of moxalactam acting as a quorum sensing modulator, its complex chemical structure could potentially interact with proteins involved in quorum sensing pathways. mdpi.comnih.govjpionline.org Virtual screening campaigns could be designed to dock libraries of compounds, including moxalactam and its derivatives, against key proteins in the quorum sensing cascade to identify potential modulators.
Table 5: Potential Computational Screening Strategies Involving Moxalactam
| Screening Goal | Approach | Potential Outcome |
|---|---|---|
| Novel β-lactamase inhibitors | Structure-based virtual screening using the crystal structure of β-lactamases. Pharmacophore modeling based on the binding mode of moxalactam. researchgate.netnih.gov | Identification of new chemical scaffolds that can inhibit a broad range of β-lactamases. |
Contemporary Research Trajectories and Unexplored Dimensions for Moxalactam Disodium
Design and Synthesis of Advanced Moxalactam Disodium (B8443419) Analogues with Modified Properties
Research continues into the design and synthesis of Moxalactam disodium analogues to improve their properties, such as enhanced stability, broader spectrum of activity, or increased potency against resistant strains. Early studies investigated the relationship between the chemical structure of cephem analogues related to latamoxef (B1674534) (moxalactam) and their antibacterial activity and stability. nih.govacs.org These studies explored the effects of substituents at the 1- and 7-alpha positions on antibacterial activity and alkaline hydrolysis rates. nih.govacs.org For instance, substituting an oxygen atom at the 1-position was shown to increase both hydrolysis rates and antibacterial activity, while a 7-alpha-methoxy group increased antibacterial activity without significantly changing hydrolysis rates. nih.gov
Deepening Understanding of Evolving Bacterial Resistance Mechanisms at the Atomic Level
Understanding the mechanisms by which bacteria develop resistance to beta-lactam antibiotics, including Moxalactam disodium, is crucial for overcoming this challenge. Bacterial resistance mechanisms are multifaceted and can involve limiting drug uptake, modifying the drug target (penicillin-binding proteins - PBPs), inactivating the drug through enzymes like beta-lactamases, and actively pumping the drug out of the cell via efflux pumps. aimspress.com
Moxalactam disodium is known for its resistance to hydrolysis by certain beta-lactamases. nih.govncats.ionih.gov However, the evolution of extended-spectrum beta-lactamases (ESBLs) and carbapenemases poses a significant threat. mdpi.comfrontiersin.org Research at the atomic level aims to elucidate the precise interactions between Moxalactam disodium and resistance enzymes, as well as modifications in bacterial PBPs that reduce the antibiotic's binding affinity. Molecular simulation analysis has been used to study the interaction of antibiotics like moxalactam with bacterial proteins, such as beta-lactamase. patsnap.com These studies can provide insights into the binding stability and chemical reactivity at the active site of these enzymes. patsnap.com
Exploration of Moxalactam Disodium Interactions with Novel Microbial Targets
While the primary target of Moxalactam disodium is bacterial cell wall synthesis via PBPs, research is exploring potential interactions with other microbial targets. patsnap.com For example, studies have investigated the potential of Moxalactam and other beta-lactam antibiotics to target virulence factors in bacteria like Pseudomonas aeruginosa, specifically focusing on quorum sensing systems (LasI, LasA, and PqsR) which regulate various functions including virulence and biofilm formation. patsnap.com Molecular simulation analysis has suggested stable interactions between moxalactam and these quorum sensing proteins, indicating a potential for repurposing these antibiotics to combat antimicrobial resistance by targeting such systems. patsnap.com
Development of Next-Generation Analytical and Computational Tools for Comprehensive Characterization
Advanced analytical and computational tools play a vital role in the comprehensive characterization of Moxalactam disodium and its interactions. Techniques such as high-performance liquid chromatography (HPLC) are used to measure the content of Moxalactam disodium and its degradation products in stability studies. researchgate.net Modulated Differential Scanning Calorimetry (DSC) and isothermal microcalorimetry are employed to study the thermal properties and molecular mobility of freeze-dried Moxalactam disodium formulations, which are relevant to its chemical stability. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the antibacterial efficacy of moxalactam disodium in vitro?
- Methodological Answer : Standardized in vitro protocols include broth microdilution or agar dilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility. Validate results with positive controls (e.g., cephalosporins) and correlate with clinical breakpoints for resistance profiling. Include triplicate measurements to account for variability in bacterial growth kinetics . For pharmacokinetic/pharmacodynamic (PK/PD) modeling, integrate time-kill curve analyses to evaluate bactericidal activity over 24-hour periods .
Q. How should researchers design clinical trials to evaluate moxalactam disodium’s safety profile, particularly regarding rare adverse effects like hypoprothrombinemia?
- Methodological Answer : Implement prospective cohort studies with predefined inclusion/exclusion criteria to control for confounding factors (e.g., liver dysfunction, concomitant anticoagulant use). Monitor prothrombin time (PT) and international normalized ratio (INR) weekly. Use multivariate regression analysis to isolate drug-induced effects from comorbidities. Include a safety oversight committee to adjudicate adverse events, referencing historical data from Kammer et al. (1982), which reported hypoprothrombinemia in 0.7% of patients .
Q. What analytical techniques are essential for characterizing the physicochemical stability of moxalactam disodium in solution?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products under stress conditions (e.g., heat, light, pH extremes). Pair with thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition exotherms at ~170°C. For isomerization studies, use polarimetry to monitor optical rotation changes, acknowledging the diastereomeric interconversion in aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro susceptibility testing and clinical outcomes for moxalactam disodium?
- Methodological Answer : Conduct translational studies comparing MIC values with patient-specific PK/PD indices (e.g., %T > MIC). Use population pharmacokinetic modeling to account for interpatient variability in drug clearance. Cross-reference microbiological data with host factors (e.g., immune status, biofilm formation in chronic infections). Reconcile discrepancies using Bayesian statistical frameworks to weigh in vitro-in vivo correlations .
Q. What advanced computational approaches are suitable for identifying novel therapeutic targets synergizing with moxalactam disodium?
- Methodological Answer : Apply machine learning algorithms (e.g., Random Forest, SVM-RFE) to transcriptomic datasets from infected tissues, prioritizing genes linked to lysosomal/immune pathways (e.g., CLU, RABGEF1). Validate targets via molecular docking simulations against penicillin-binding proteins (PBPs). Use network pharmacology models to predict drug-gene-disease interactions, as demonstrated in diabetic foot ulcer studies .
Q. How should researchers optimize experimental protocols for studying moxalactam disodium’s isomerization kinetics?
- Methodological Answer : Design stopped-flow NMR experiments to capture real-time isomer interconversion rates in deuterated solvents. Quantify equilibrium ratios using chiral HPLC with tandem mass spectrometry (LC-MS/MS). Apply Eyring equation analyses to derive activation parameters (ΔH‡, ΔS‡) under varying pH and temperature conditions. Reference differential thermal analysis (DTA) data to contextualize thermal degradation pathways .
Data Interpretation and Reporting
Q. What statistical frameworks are recommended for meta-analyses of moxalactam disodium’s efficacy across heterogeneous infection types?
- Methodological Answer : Use random-effects models to pool efficacy rates from independent studies, adjusting for heterogeneity (I² statistic). Stratify analyses by infection site (e.g., intraabdominal vs. urinary tract) and pathogen profile (Gram-negative vs. anaerobic). Perform sensitivity analyses to exclude outlier datasets, citing Kammer et al.’s pooled efficacy rate of 89% as a benchmark .
Q. How can researchers address limitations in historical safety data lacking modern pharmacovigilance standards?
- Methodological Answer : Retrospectively apply disproportionality analysis (e.g., WHO Vigibase) to detect safety signals. Re-evaluate adverse event narratives using MedDRA terminology. Cross-validate with electronic health records (EHRs) to identify underreported effects (e.g., delayed hypersensitivity). Publish methodological caveats in line with CONSORT extensions for non-randomized studies .
Ethical and Regulatory Considerations
Q. What protocols ensure ethical compliance when repurposing moxalactam disodium for off-label investigational uses?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses comparing historical toxicity data (e.g., alcohol intolerance in 0.1% of patients). Use adaptive trial designs to minimize patient exposure to unproven doses. Adhere to FDA 21 CFR Part 312 for investigational new drug (IND) applications, referencing its 1981 approval in Japan for bacterial meningitis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
